molecular formula C15H11F3N4OS2 B11431037 2-({5-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11431037
M. Wt: 384.4 g/mol
InChI Key: MVSVRTQFMFGLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-(Thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a thiophene ring, a trifluoromethyl-substituted phenyl ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiophene and trifluoromethylphenyl groups. The final step usually involves the attachment of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, better reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-({5-(Thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

2-({5-(Thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-({5-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins, disrupting their normal function and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-(Thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanol
  • 2-({5-(Thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanoic acid

Uniqueness

What sets 2-({5-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. For instance, the presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.

Properties

Molecular Formula

C15H11F3N4OS2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[5-thiophen-2-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H11F3N4OS2/c16-15(17,18)9-3-1-4-10(7-9)22-13(11-5-2-6-24-11)20-21-14(22)25-8-12(19)23/h1-7H,8H2,(H2,19,23)

InChI Key

MVSVRTQFMFGLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)N)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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